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Compound of Interest

Boc-S-4-methoxybenzyl-D-
Compound Name: )
cysteine

Cat. No.: B558086

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-a-tert-
Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine (Boc-S-4-methoxybenzyl-D-cysteine). The
information presented herein is essential for the characterization and quality control of this
important protected amino acid derivative used in peptide synthesis and drug development.[1]
[2][3] This document includes tabulated spectroscopic data, detailed experimental protocols for
data acquisition, and workflow diagrams to illustrate the analytical processes.

Molecular Structure

Chemical Formula: C1eH23NOsS[1][2]
Molecular Weight: 341.4 g/mol [1][2]
CAS Number: 58290-35-0[2]
Structure:

Caption: Chemical structure of Boc-S-4-methoxybenzyl-D-cysteine.

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for Boc-S-4-methoxybenzyl-
D-cysteine. The NMR data is based on values reported for the corresponding L-enantiomer
and similar protected amino acids, as specific experimental data for the D-enantiomer is not
widely published.

H NMR Spectroscopy

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

Aromatic (ortho to
~7.25 d 2H

CHz2)

Aromatic (meta to
~6.85 d 2H

CH?)
~5.30 d 1H NH
~4.50 m 1H a-CH
~3.75 s 3H OCHs
~3.70 m 2H S-CH:z (benzyl)
~2.90 m 2H B-CH:2
~1.45 S 9H C(CHs)s (Boc)
~10.5 brs 1H COOH

Note: The chemical shifts are approximate and can vary depending on the solvent and
concentration. Data is inferred from spectra of similar compounds, such as Boc-S-benzyl-L-
cysteine.[4]

3C NMR Spectroscopy
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Chemical Shift (8) ppm Assighment

~173 COOH

~158 Aromatic C-O

~155 C=0 (Boc)

~130 Aromatic CH (ortho to CH2)
~129 Aromatic C (ipso to CHz)
~114 Aromatic CH (meta to CHz)
~80 C(CHs)3 (Boc)

~55 OCHs

~53 o-CH

~36 S-CH:z (benzyl)

~34 B-CH2

~28 C(CHs)s (Boc)

Note: The chemical shifts are approximate and based on data for related N-Boc protected

amino acids.[5]

Infrared (IR) Spectroscopy

Wavenumber (cm~12) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3350 Medium N-H stretch (Amide)

2975-2930 Medium C-H stretch (Aliphatic)

1710 Strong C=0 stretch (Carboxylic acid
and Urethane)

~1510 Strong N-H bend (Amide II)

1250, 1035 Strong C-0 stretch (Ether)

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.mdpi.com/2673-401X/3/1/3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: The peak positions are approximate. Data is inferred from general knowledge of

functional group frequencies and spectra of similar molecules like L-cysteine.[6]

Mass Spectrometry

m/z lon Notes
342.1 [M+H]* Protonated molecular ion.
364.1 [M+Na]* Sodium adduct.

Loss of isobutylene from the
286.1 [M+H - CaHs]™*

Boc group.[3]
242.1 [M+H - Boc]* Loss of the entire Boc group.
121.1 [CH2-CeHa-OCHs]* 4-methoxybenzyl fragment.

Note: The fragmentation pattern can vary depending on the ionization technique (e.g., ESI,

MALDI).[3][7]

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for Boc-S-4-

methoxybenzyl-D-cysteine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

Boc-S-4-methoxybenzyl-D-cysteine

Deuterated solvent (e.g., CDCls, DMSO-de)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:
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Sample Preparation:
o Accurately weigh 5-10 mg of Boc-S-4-methoxybenzyl-D-cysteine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a
clean, dry vial.

o Transfer the solution to an NMR tube. For higher resolution, the sample concentration can
be in the range of 0.3-0.5 mM.[8]

Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.
Data Acquisition:

o H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90°
pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good
signal-to-noise ratio.

o 13C NMR: Acquire a one-dimensional carbon spectrum. This may require a larger number
of scans due to the low natural abundance of 13C.[5]

o 2D NMR (Optional): For unambiguous assignments, acquire 2D NMR spectra such as
COSY (H-H correlation), HSQC (H-C correlation), and HMBC (long-range H-C correlation).
[91[10]

Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the spectra and perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
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o Integrate the peaks in the *H NMR spectrum.

-« -
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\ /

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

o Boc-S-4-methoxybenzyl-D-cysteine

o Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., methylene chloride)

e Agate mortar and pestle
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o Pellet press or salt plates (e.g., NaCl, KBr)
e FTIR spectrometer

Procedure (KBr Pellet Method):

e Sample Preparation:

o Grind 1-2 mg of Boc-S-4-methoxybenzyl-D-cysteine with approximately 100 mg of dry
KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

o Transfer the powder to a pellet press die.
o Apply high pressure to form a transparent or translucent pellet.
o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o Label the significant peaks with their wavenumbers.
Alternative Procedure (Thin Film Method):
» Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[12]

» Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of
the compound.[12]

e Mount the salt plate in the spectrometer and acquire the spectrum as described above.
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Caption: Workflow for IR Spectroscopy.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the molecular
formula and fragmentation pattern.

Materials:

Boc-S-4-methoxybenzyl-D-cysteine

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

Formic acid or trifluoroacetic acid (TFA)

Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)

Procedure (LC-ESI-MS):
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e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent
mixture, such as 50:50 acetonitrile:water.[13]

o For electrospray ionization (ESI), it is often beneficial to add a small amount of an acid
(e.g., 0.1% formic acid) to promote protonation.[14]

e Instrument Setup:

o The sample can be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

o For LC-MS, use a C18 reversed-phase column with a gradient elution of mobile phases
(e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).[13]

o Set the ESI source parameters (e.g., capillary voltage, source temperature) to optimal
values for the analyte.[13]

o Data Acquisition:
o Acquire data in positive ion mode to observe protonated species like [M+H]*.
o Perform a full scan MS analysis to determine the molecular weight.

o For structural information, perform tandem MS (MS/MS) by selecting the precursor ion
([M+H]*) and fragmenting it in a collision cell to generate a product ion spectrum.[3]

e Data Analysis:
o Determine the accurate mass of the molecular ion and compare it to the calculated mass.

o Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the
molecule by identifying characteristic neutral losses and fragment ions.[3]
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Caption: Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols
for the characterization of Boc-S-4-methoxybenzyl-D-cysteine. The presented NMR, IR, and
Mass Spec data, while based on the analysis of closely related structures, serve as a reliable
reference for researchers. The detailed experimental workflows offer a practical guide for
obtaining high-quality spectroscopic data, which is crucial for ensuring the identity, purity, and
stability of this key building block in peptide synthesis and pharmaceutical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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